GNE684

Description

Properties

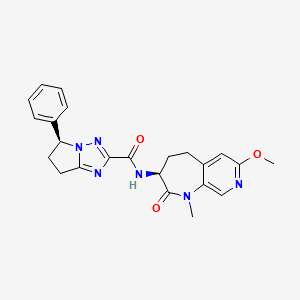

Molecular Formula |

C23H24N6O3 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(5S)-N-[(3S)-7-methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide |

InChI |

InChI=1S/C23H24N6O3/c1-28-18-13-24-20(32-2)12-15(18)8-9-16(23(28)31)25-22(30)21-26-19-11-10-17(29(19)27-21)14-6-4-3-5-7-14/h3-7,12-13,16-17H,8-11H2,1-2H3,(H,25,30)/t16-,17-/m0/s1 |

InChI Key |

JXFYROJRZJPKTQ-IRXDYDNUSA-N |

Isomeric SMILES |

CN1C2=CN=C(C=C2CC[C@@H](C1=O)NC(=O)C3=NN4[C@@H](CCC4=N3)C5=CC=CC=C5)OC |

Canonical SMILES |

CN1C2=CN=C(C=C2CCC(C1=O)NC(=O)C3=NN4C(CCC4=N3)C5=CC=CC=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

GNE684: A Technical Guide to its Mechanism of Action in Necroptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GNE684, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved to serve as a comprehensive resource for researchers in the fields of cell death, inflammation, and drug discovery.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of RIPK1.[1][2][3] RIPK1 is a central signaling node that regulates cellular inflammation and death pathways, including apoptosis and necroptosis.[2][4][5] Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[6][7][8] The kinase activity of RIPK1 is essential for the initiation of the necroptotic cascade.[5][9][10]

This compound has been shown to be a potent inhibitor of human, mouse, and rat RIPK1.[1][2][3] By binding to RIPK1, this compound prevents its autophosphorylation, a key step in its activation.[1][2] This inhibition disrupts the downstream signaling events of the necroptosis pathway, including the interaction between RIPK1 and RIPK3, the autophosphorylation of RIPK3, and the subsequent phosphorylation of the mixed lineage kinase domain-like protein (MLKL) by RIPK3.[1][2] MLKL is the ultimate executioner of necroptosis, and its phosphorylation leads to its oligomerization and translocation to the plasma membrane, causing cell lysis.[7][8][11][12]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against RIPK1 has been quantified across different species. The apparent inhibitor binding constant (Kiapp) and the half-maximal inhibitory concentration (IC50) values demonstrate its high potency, particularly against the human ortholog of RIPK1.

| Parameter | Human RIPK1 | Mouse RIPK1 | Rat RIPK1 | Reference |

| Mean Kiapp | 21 nM | 189 nM | 691 nM | [1][3][13] |

| IC50 | 21 nM | 189 nM | 691 nM | [2] |

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the necroptosis signaling pathway and the point of intervention by the inhibitor.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay to Measure Necroptosis Inhibition

This assay is used to determine the concentration-dependent effect of this compound on cell survival following the induction of necroptosis.

1. Cell Culture and Seeding:

- Culture human (e.g., HT-29) or mouse (e.g., L929) cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

- Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

2. Compound Treatment:

- Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture media to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).

- Add the diluted this compound to the appropriate wells and incubate for a predetermined time (e.g., 1 hour) before inducing necroptosis.

3. Induction of Necroptosis:

- Prepare a cocktail to induce necroptosis. A common combination for many cell lines is TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., BV6 at 2 µM), and a pan-caspase inhibitor (e.g., z-VAD-FMK at 20 µM) to block apoptosis and drive the cells towards necroptosis.[1][2]

- Add the necroptosis-inducing cocktail to the wells containing the cells and this compound. Include control wells with cells treated with vehicle (DMSO), this compound alone, and the necroptosis-inducing cocktail alone.

4. Incubation and Viability Measurement:

- Incubate the plate for a specified duration (e.g., 20 hours).[1][2][3]

- Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.[14]

- Measure luminescence using a plate reader.

5. Data Analysis:

- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

- Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Western Blot Analysis of Necroptosis Signaling

This method is used to observe the effect of this compound on the phosphorylation status of key necroptosis signaling proteins.

1. Cell Culture and Treatment:

- Culture cells (e.g., HT-29 or J774A.1) in larger format plates (e.g., 6-well plates) to obtain sufficient protein for analysis.[1]

- Treat cells with this compound (e.g., 20 µM) or vehicle for a short pre-incubation period (e.g., 1 hour).[1][2]

- Induce necroptosis as described above.

2. Time Course and Lysate Preparation:

- Collect cell lysates at different time points after induction (e.g., 0, 15, 60 minutes) to observe the temporal dynamics of protein phosphorylation.[1][2]

- Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

3. Protein Quantification and Electrophoresis:

- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

4. Immunoblotting:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

- Incubate the membrane with primary antibodies specific for total and phosphorylated forms of RIPK1, RIPK3, and MLKL. Also, use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

5. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Analyze the band intensities to determine the relative levels of phosphorylated proteins in this compound-treated versus untreated samples.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro evaluation of a necroptosis inhibitor like this compound.

In Vivo Studies

This compound has been evaluated in various animal models of inflammatory diseases. For instance, in a mouse model of colitis and ileitis caused by NEMO deficiency in intestinal epithelial cells, oral administration of this compound at 50 mg/kg twice daily provided significant protection.[1] It has also shown efficacy in models of collagen antibody-induced arthritis and skin inflammation.[2][5][9] These studies underscore the therapeutic potential of inhibiting RIPK1 kinase activity in necroptosis-driven pathologies. Conversely, this compound did not impact tumor growth or survival in certain pancreatic tumor models, suggesting that not all cancers are driven by necroptosis.[2][6]

Conclusion

This compound is a potent and specific inhibitor of RIPK1 kinase, a key driver of necroptosis. Its mechanism of action involves the direct inhibition of RIPK1 autophosphorylation, which in turn blocks the downstream signaling cascade leading to necroptotic cell death. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on necroptosis and related inflammatory diseases. The in vivo efficacy of this compound in various preclinical models highlights the therapeutic potential of targeting RIPK1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | inhibitor/agonist | CAS N/A | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. invivochem.com [invivochem.com]

- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. You are being redirected... [prosci-inc.com]

- 11. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

GNE-684: A Potent and Selective Inhibitor of RIPK1 Kinase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-684 is a highly potent and selective, cross-species inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] As a critical regulator of cellular stress responses, RIPK1's kinase activity is a key driver of inflammatory signaling and programmed cell death pathways, including apoptosis and necroptosis.[4][5][6][7] This technical guide provides a comprehensive overview of the cellular target and mechanism of action of GNE-684, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of inflammation, neurodegenerative diseases, and oncology who are investigating the therapeutic potential of RIPK1 inhibition.

The Cellular Target: Receptor-Interacting Protein Kinase 1 (RIPK1)

The primary cellular target of GNE-684 is the kinase domain of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][3][5] RIPK1 is a serine/threonine kinase that plays a pivotal role in multiple signaling pathways initiated by stimuli such as tumor necrosis factor (TNF).[4][6] It functions as a key signaling node, determining cell fate towards survival, apoptosis, or necroptosis.[4] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of regulated necrosis, and in certain contexts, for apoptosis.[4][5][7][8]

Mechanism of Action of GNE-684

GNE-684 is a potent inhibitor of RIPK1, with demonstrated activity across multiple species.[1][2][3][4] It effectively blocks the kinase function of RIPK1, which in turn inhibits RIPK1-driven cell death.[1][5] Specifically, GNE-684 has been shown to disrupt the autophosphorylation of RIPK1.[1][2][5] This inhibition of RIPK1 kinase activity prevents the subsequent interaction between RIPK1 and RIPK3, a crucial step in the formation of the necrosome complex.[1][2][5] By disrupting this signaling cascade, GNE-684 effectively blocks RIPK3 autophosphorylation and the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL), thereby inhibiting necroptotic cell death.[1][2][5]

Quantitative Data

The inhibitory potency of GNE-684 against RIPK1 has been quantified across different species. The following tables summarize the key in vitro efficacy data.

| Parameter | Species | Value (nM) | Reference |

| Kiapp | Human | 21 | [1][2][5] |

| Mouse | 189 | [1][2][5] | |

| Rat | 691 | [1][2][5] | |

| IC50 | Human | 21 | [2][3] |

| Mouse | 189 | [2][3] | |

| Rat | 691 | [2][3] |

Signaling Pathway

The following diagram illustrates the TNF-induced necroptosis pathway and the point of intervention by GNE-684.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | inhibitor/agonist | CAS N/A | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. invivochem.com [invivochem.com]

- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 7. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]

GNE-684 Pathway Analysis in Inflammatory Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GNE-684, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will explore its mechanism of action within inflammatory signaling pathways, summarize its efficacy in various preclinical inflammatory models, and provide detailed experimental protocols for its application in research settings.

Introduction to GNE-684 and its Target: RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular responses to inflammation, infection, and stress.[1] It functions as a key determinant of cell fate, mediating pathways leading to cell survival, apoptosis, and a form of programmed necrosis known as necroptosis.[2] The kinase activity of RIPK1 is essential for the execution of necroptosis and has been implicated in the pathogenesis of a wide range of inflammatory diseases.[3]

GNE-684 is a potent, cross-species inhibitor of RIPK1 kinase activity.[1] By selectively targeting the kinase function of RIPK1, GNE-684 offers a therapeutic strategy to block inflammatory cell death and ameliorate disease in various preclinical models of inflammation.[4]

Quantitative Analysis of GNE-684 Inhibitory Activity

GNE-684 demonstrates potent inhibition of human, mouse, and rat RIPK1. The following tables summarize the key quantitative data regarding its inhibitory constants (Kiapp) and cellular efficacy (EC50).

Table 1: GNE-684 Inhibitory Activity (Kiapp) Against RIPK1 Orthologs [2]

| Species | Mean Kiapp (nM) |

| Human | 21 |

| Mouse | 189 |

| Rat | 691 |

Table 2: Cellular Potency of GNE-684 in Inhibiting TNF-induced Necroptosis [4]

| Cell Line | Species | Mean EC50 (nM) |

| HT-29 | Human | 10 |

| L929 | Mouse | 30 |

| H9c2 | Rat | 100 |

GNE-684 and the Necroptosis Signaling Pathway

GNE-684's primary mechanism of action is the inhibition of the necroptosis signaling cascade, a pro-inflammatory form of regulated cell death.

TNF-α Induced Necroptosis Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that can trigger multiple signaling pathways upon binding to its receptor, TNFR1. In scenarios where caspase-8, a key initiator of apoptosis, is inhibited, RIPK1 kinase activity is engaged, leading to the formation of a multi-protein complex known as the necrosome.

The core components of the necrosome are RIPK1 and RIPK3, which interact via their RIP Homology Interaction Motifs (RHIMs). This interaction leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagate inflammation.

GNE-684 acts by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptotic machinery.

Caption: GNE-684 inhibits TNF-α induced necroptosis by blocking RIPK1 autophosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of GNE-684 in inflammatory models.

In Vitro TNF-α Induced Necroptosis Assay in HT-29 Cells

This protocol describes how to induce and quantify necroptosis in the human colon adenocarcinoma cell line HT-29, and how to assess the inhibitory effect of GNE-684.

Materials:

-

HT-29 cells (ATCC HTB-38)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Human TNF-α (recombinant)

-

SMAC mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

GNE-684

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

Procedure:

-

Cell Culture: Maintain HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 1 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of GNE-684 in culture medium.

-

Treatment:

-

Add the desired concentrations of GNE-684 to the respective wells.

-

To induce necroptosis, add a combination of human TNF-α (final concentration 20 ng/mL), SMAC mimetic (final concentration 2 µM), and z-VAD-FMK (final concentration 20 µM).

-

Include appropriate controls: untreated cells, cells treated with TNF-α/SMAC/z-VAD alone, and vehicle control for GNE-684.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

-

Cell Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value of GNE-684.

Caption: Workflow for the in vitro TNF-α induced necroptosis assay.

In Vivo Collagen Antibody-Induced Arthritis (CAIA) Model

This protocol outlines the induction of arthritis in mice using an anti-collagen antibody cocktail and the evaluation of GNE-684's therapeutic effect.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Arthritogenic monoclonal antibody cocktail against type II collagen

-

Lipopolysaccharide (LPS)

-

GNE-684

-

Vehicle for GNE-684 (e.g., 0.5% methylcellulose)

-

Calipers for paw thickness measurement

-

Clinical scoring system for arthritis severity

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Arthritis Induction:

-

On day 0, administer the anti-collagen antibody cocktail intravenously or intraperitoneally.

-

On day 3, administer LPS intraperitoneally to synchronize and enhance the inflammatory response.

-

-

GNE-684 Treatment:

-

Begin treatment with GNE-684 (e.g., 50 mg/kg, orally, twice daily) on day 3, just before or at the time of LPS administration.

-

Administer the vehicle to the control group.

-

-

Clinical Assessment:

-

Monitor mice daily for clinical signs of arthritis starting from day 3.

-

Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.

-

Measure paw thickness daily using calipers.

-

-

Termination and Tissue Collection:

-

At the end of the study (e.g., day 14), euthanize the mice.

-

Collect paws for histological analysis of inflammation, cartilage damage, and bone erosion.

-

Collect blood for cytokine analysis.

-

Caption: Experimental timeline for the Collagen Antibody-Induced Arthritis (CAIA) model.

In Vivo Model of Colitis Induced by NEMO Deficiency in Intestinal Epithelial Cells (IECs)

This model utilizes genetically engineered mice with a conditional deletion of NEMO in IECs, leading to spontaneous colitis. GNE-684 can be evaluated for its ability to prevent or treat this condition.

Materials:

-

NEMOIEC-KO mice and control littermates

-

GNE-684

-

Vehicle for GNE-684

-

Equipment for histological analysis of the colon

Procedure:

-

Animal Model: Use NEMOIEC-KO mice, which develop spontaneous colitis.

-

Treatment:

-

For a prophylactic study, begin treatment with GNE-684 (e.g., 50 mg/kg, orally, twice daily) before the onset of significant inflammation.

-

For a therapeutic study, initiate treatment after the mice have developed signs of colitis.

-

Administer vehicle to a control group of NEMOIEC-KO mice.

-

-

Monitoring:

-

Monitor mice regularly for signs of colitis, including weight loss, stool consistency, and rectal bleeding.

-

-

Endpoint Analysis:

-

At the study endpoint, euthanize the mice.

-

Collect the colon and measure its length (shortening is a sign of inflammation).

-

Process the colon for histological analysis to assess inflammation, epithelial damage, and immune cell infiltration.

-

Conclusion

GNE-684 is a valuable research tool for investigating the role of RIPK1-mediated necroptosis in inflammatory diseases. Its potent and selective inhibitory activity makes it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of targeting the RIPK1 pathway in various inflammatory contexts. Further research will continue to elucidate the full spectrum of GNE-684's effects and its potential for clinical development.

References

- 1. invivochem.com [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 4. Three-Dimensional Human Neurovascular Unit Modeling Reveals Cell-Specific Mechanisms of Traumatic Brain Injury [mdpi.com]

The Role of GNE684 in the Potent and Selective Inhibition of RIP1 Kinase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1 or RIP1) has emerged as a critical mediator of inflammation and programmed cell death, positioning it as a key therapeutic target for a range of inflammatory and neurodegenerative diseases.[1][2] This technical guide provides an in-depth overview of GNE684, a potent and cross-species inhibitor of RIP1 kinase. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing its inhibitory activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the therapeutic modulation of the RIP1 signaling pathway.

Introduction to RIP1 Kinase and its Signaling Pathways

RIP1 kinase is a multifaceted protein that plays a central role in cellular responses to various stimuli, including tumor necrosis factor (TNF).[3] It functions as both a scaffold protein and a kinase, dictating the cellular outcome towards survival or death.[3] Upon TNF-α binding to its receptor (TNFR1), a signaling cascade is initiated, leading to the formation of different protein complexes that determine the cell's fate.[4]

-

Complex I and Cell Survival: The initial formation of Complex I at the TNFR1 receptor promotes cell survival by activating the NF-κB signaling pathway. In this complex, RIP1 acts as a scaffold, and its kinase activity is not required for this pro-survival function.[4]

-

Complex II and Cell Death: Under conditions where components of Complex I are inhibited or degraded, a secondary cytosolic complex, known as Complex II, can form. The composition and activity of Complex II determine the mode of cell death:

-

Apoptosis (Complex IIa): In the presence of active caspase-8, Complex IIa forms, leading to the cleavage of RIP1 and the initiation of apoptosis.[4]

-

Necroptosis (Complex IIb - The Necrosome): When caspase-8 is inhibited, RIP1 kinase becomes activated through autophosphorylation.[5] This active RIP1 then recruits and phosphorylates RIP3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis. This complex of RIP1, RIP3, and MLKL is termed the necrosome.[4]

-

This compound specifically targets the kinase activity of RIP1, thereby inhibiting the downstream signaling events that lead to apoptosis and necroptosis, without affecting the pro-survival NF-κB pathway.

This compound: A Potent and Selective RIP1 Kinase Inhibitor

This compound is a small molecule inhibitor that demonstrates potent and selective inhibition of RIP1 kinase across multiple species. It binds to a hydrophobic pocket within the kinase domain of RIP1, stabilizing it in an inactive conformation. This mode of action prevents the autophosphorylation of RIP1, a critical step for its kinase activation and the subsequent recruitment and activation of downstream effectors in the cell death pathways.

Quantitative Data for this compound

The inhibitory potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Species | Value | Assay Type | Reference |

| Kiapp | Human | 21 nM | In vitro kinase assay | [6] |

| Mouse | 189 nM | In vitro kinase assay | [6] | |

| Rat | 691 nM | In vitro kinase assay | [6] | |

| IC50 | H9c2 cells | 154 nM | Cellular assay | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the inhibitory effect of this compound on RIP1 kinase activity.

In Vitro RIP1 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the catalytic activity of recombinant RIP1 kinase by quantifying ATP hydrolysis.

Materials:

-

Recombinant human, mouse, or rat RIP1 kinase domain

-

This compound

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP hydrolysis detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add a fixed concentration of recombinant RIP1 kinase to each well of a 384-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a solution of ATP in kinase buffer to each well. The final ATP concentration should be close to the Km for RIP1.

-

Incubate the reaction for a defined time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using an ATP hydrolysis detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the Kiapp or IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Necroptosis Inhibition

This protocol describes the induction of necroptosis in a cellular context and the assessment of this compound's ability to inhibit this process. HT-29 human colon adenocarcinoma cells are a commonly used model as they express the necessary components of the necroptotic pathway.

Materials:

-

HT-29 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

Human TNF-α

-

SMAC mimetic (e.g., BV6 or Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

-

96-well plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density that allows for sub-confluency at the time of the assay.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted this compound or vehicle control for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 2 µM BV6), and z-VAD-fmk (e.g., 20 µM) to the wells.

-

Incubate the cells for 20-24 hours at 37°C.

-

Measure cell viability using a cell viability reagent according to the manufacturer's protocol.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated, necroptosis-induced control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of RIP1 Phosphorylation

This method is used to directly assess the effect of this compound on the autophosphorylation of RIP1 at Ser166, a key marker of its activation.

Materials:

-

HT-29 or J774A.1 cells

-

Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RIP1 (Ser166), anti-total RIP1, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Plate cells and treat with this compound and the necroptosis-inducing cocktail (TNF-α, SMAC mimetic, z-VAD-fmk) as described in the cellular assay protocol, but for a shorter duration (e.g., 0, 15, 60 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-RIP1 (Ser166) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total RIP1 and β-actin to ensure equal protein loading.

In Vivo Model of Colitis

This protocol describes the use of a NEMO (NF-κB essential modulator) intestinal epithelial cell-specific knockout (NEMO IEC-KO) mouse model to evaluate the in vivo efficacy of this compound in an inflammatory disease context.

Materials:

-

Nemofl/fl Villin.creERT2 mice

-

Tamoxifen

-

This compound

-

Vehicle control (e.g., 10% DMSO in corn oil)

-

Histology equipment and reagents (formalin, paraffin, H&E stain)

Procedure:

-

Induce NEMO deletion in the intestinal epithelium of Nemofl/fl Villin.creERT2 mice by administering tamoxifen (e.g., 80 mg/kg, intraperitoneally) for 3-5 consecutive days.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control orally, twice daily, starting from the second or third day of tamoxifen treatment and continuing for a defined period (e.g., 4-5 days).

-

Monitor the mice for clinical signs of colitis (e.g., weight loss, diarrhea, rectal bleeding).

-

At the end of the treatment period, euthanize the mice and collect colon and ileum tissues.

-

Fix the tissues in formalin, embed in paraffin, and prepare sections for histological analysis.

-

Stain the sections with H&E and score for signs of inflammation, such as immune cell infiltration, epithelial erosion, and crypt damage.

-

Compare the histology scores between the this compound-treated and vehicle-treated groups to assess the therapeutic effect.

Visualizing Signaling Pathways and Workflows

RIP1 Signaling Pathway

The following diagram illustrates the central role of RIP1 in TNF-induced signaling and the points of intervention for apoptosis and necroptosis inhibitors.

Caption: TNF-induced RIP1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

The following diagram outlines the general workflow for evaluating the efficacy of a RIP1 inhibitor like this compound.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of RIP1 kinase in health and disease. Its potency and cross-species activity make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of RIP1 kinase inhibition. As our understanding of the complex signaling networks governed by RIP1 continues to evolve, selective inhibitors like this compound will be instrumental in dissecting the intricate mechanisms of inflammation and cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. NEMO Prevents RIP Kinase 1-Mediated Epithelial Cell Death and Chronic Intestinal Inflammation by NF-κB-Dependent and -Independent Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. docs.mermaidchart.com [docs.mermaidchart.com]

- 6. files.core.ac.uk [files.core.ac.uk]

GNE-684: A Technical Overview of a Potent RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-684 is a potent and selective, cross-species inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Developed by Genentech, this small molecule has been instrumental in elucidating the role of RIPK1 kinase activity in various inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of GNE-684, including its mechanism of action, in vitro and in vivo pharmacology, and available physicochemical properties. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts in the field of RIPK1-targeted therapeutics.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate in response to various stimuli, including tumor necrosis factor (TNF). RIPK1 can function as a scaffold to promote cell survival and inflammation through the activation of NF-κB and MAPK pathways. Alternatively, its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis. The latter, a form of regulated necrosis, is increasingly implicated in the pathophysiology of a wide range of inflammatory and neurodegenerative diseases.

The discovery of small molecule inhibitors targeting the kinase function of RIPK1 has provided powerful tools to investigate its role in disease and has opened new avenues for therapeutic intervention. GNE-684 has emerged as a key preclinical tool compound due to its high potency and cross-species reactivity, enabling robust in vitro and in vivo studies.

Discovery and Development

GNE-684, chemically named (S)-N-((S)-7-methoxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepin-3-yl)-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1][2][3]triazole-2-carboxamide, was developed by Genentech as a potent and selective inhibitor of RIPK1. While the specific synthesis and structure-activity relationship (SAR) details for GNE-684 have not been extensively published in peer-reviewed literature, it is known to belong to the benzoxazepinone class of RIPK1 inhibitors. The development of GNE-684 was aimed at providing a tool compound with favorable properties for in vivo studies in various animal models of inflammatory diseases.

Mechanism of Action

GNE-684 is a potent inhibitor of the kinase activity of RIPK1.[1] It binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that lead to necroptosis.[1] By inhibiting RIPK1 kinase activity, GNE-684 effectively blocks the formation of the necrosome, a protein complex essential for the execution of necroptosis.[1]

Signaling Pathway

The signaling pathway modulated by GNE-684 is depicted below. Upon stimulation with TNFα, in the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This, in turn, phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death. GNE-684 intervenes by directly inhibiting the kinase activity of RIPK1.

Quantitative Data

The inhibitory activity of GNE-684 against RIPK1 has been characterized across different species. The available quantitative data are summarized in the table below.

| Parameter | Species | Value (nM) | Reference |

| Kiapp | Human | 21 | [1] |

| Mouse | 189 | [1] | |

| Rat | 691 | [1] | |

| IC50 | Human | 21 | |

| Mouse | 189 | ||

| Rat | 691 |

Table 1: In vitro inhibitory activity of GNE-684 against RIPK1.

Kinase Selectivity

GNE-684 has demonstrated high selectivity for RIPK1. In a kinome-wide screen, GNE-684 at a concentration of 10 μM showed greater than 50% inhibition of only a few off-target kinases, highlighting its specificity.

Preclinical Pharmacology

In Vitro Studies

GNE-684 has been shown to effectively inhibit RIPK1 kinase-driven cell death in various human and mouse cell lines.[1] It disrupts the autophosphorylation of RIPK1, the interaction between RIPK1 and RIPK3, the autophosphorylation of RIPK3, and the subsequent phosphorylation of MLKL.[1]

In Vivo Studies

GNE-684 has demonstrated efficacy in several animal models of inflammatory diseases. For instance, oral administration of GNE-684 at a dose of 50 mg/kg twice daily was shown to inhibit colitis and ileitis in a mouse model of NEMO deficiency in intestinal epithelial cells.[1] However, GNE-684 did not show efficacy in preclinical models of pancreatic ductal adenocarcinoma (PDAC).[1]

Experimental Protocols

In Vitro Necroptosis Assay

Objective: To assess the ability of GNE-684 to inhibit necroptosis in a cellular context.

Methodology:

-

Cell Culture: Human HT-29 colon adenocarcinoma cells or mouse J774A.1 macrophage cells are cultured in appropriate media.

-

Induction of Necroptosis: Cells are pre-treated with a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis. Necroptosis is then induced by treatment with a combination of TNFα and a SMAC mimetic (e.g., BV6). This combination is often referred to as TBZ (TNF, BV6, z-VAD).[1]

-

Compound Treatment: Cells are treated with varying concentrations of GNE-684 prior to the induction of necroptosis.

-

Assessment of Cell Death: Cell viability is measured using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Western Blot Analysis: To confirm the mechanism of action, cell lysates are collected at different time points after necroptosis induction and analyzed by Western blot for the phosphorylation status of RIPK1, RIPK3, and MLKL.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C23H24N6O3 |

| Molecular Weight | 432.48 g/mol |

| CAS Number | 2438637-64-8 |

Table 2: Physicochemical properties of GNE-684.

Clinical Status

As of the latest available information, there are no registered clinical trials for GNE-684. While other RIPK1 inhibitors have advanced into clinical development for various inflammatory conditions, GNE-684 primarily serves as a preclinical research tool.

Conclusion

GNE-684 is a valuable chemical probe for studying the role of RIPK1 kinase activity in health and disease. Its high potency, selectivity, and cross-species activity have enabled significant advances in our understanding of necroptosis and its contribution to inflammatory pathologies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting RIPK1. While GNE-684 itself has not progressed to clinical trials, the knowledge gained from its use continues to inform the development of next-generation RIPK1 inhibitors for a range of human diseases.

References

The Role of GNE-684 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-684 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase.[1][2] RIP1 kinase is a critical signaling node that plays a central role in regulating cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][3] The kinase activity of RIP1 is implicated in the pathogenesis of a range of conditions, including inflammatory diseases, neurodegeneration, and certain cancers.[1][4] This technical guide provides an in-depth overview of the function of GNE-684 in apoptosis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action of GNE-684

GNE-684 exerts its biological effects by binding to the hydrophobic pocket within the kinase domain of RIP1, thereby inhibiting its catalytic activity.[1] This inhibition prevents the autophosphorylation of RIP1 and its subsequent interaction with downstream signaling partners.[2][5] Notably, the inhibitory action of GNE-684 is specific to the kinase activity of RIP1 and does not affect its scaffolding functions, which are important for the activation of other signaling pathways like NF-κB.[1]

Data Presentation: Quantitative Analysis of GNE-684 Inhibition

The potency of GNE-684 has been characterized across different species, highlighting its utility as a cross-species inhibitor for research and drug development.

| Parameter | Species | Value | Reference |

| Kiapp | Human | 21 nM | [2] |

| Mouse | 189 nM | [2] | |

| Rat | 691 nM | [2] | |

| IC50 | Human | 21 nM | [6] |

| Mouse | 189 nM | [6] | |

| Rat | 691 nM | [6] |

Table 1: In Vitro Inhibitory Activity of GNE-684 against RIP1 Kinase. Kiapp (apparent inhibitor binding constant) and IC50 (half-maximal inhibitory concentration) values demonstrate the high potency of GNE-684.

In cellular assays, GNE-684 has been shown to effectively inhibit RIP1 kinase-driven cell death at micromolar concentrations.

| Cell Line Type | Effective Concentration | Duration | Effect | Reference |

| Human and Mouse Cell Lines | 20 µM | 20 hours | Inhibition of RIP1 kinase-driven cell death. | [2] |

| HT-29 (Human) | 20 µM | 0-60 minutes | Disruption of TBZ-induced RIP1 autophosphorylation and interaction with RIP3. | [2][5] |

Table 2: Effective Concentrations of GNE-684 in Cellular Assays. TBZ is a combination of TNF, BV6 (an IAP antagonist), and zVAD-FMK (a pan-caspase inhibitor) used to induce necroptosis.

The Function of GNE-684 in Apoptosis

RIP1 kinase acts as a molecular switch in the Tumor Necrosis Factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), RIP1 can initiate pro-survival signals through NF-κB activation, or it can trigger programmed cell death. The decision between apoptosis and necroptosis is intricately regulated. In scenarios where caspase-8 is active, RIP1 can contribute to the formation of a pro-apoptotic complex with FADD and pro-caspase-8, leading to caspase-8 activation and subsequent execution of apoptosis.[1]

GNE-684, by inhibiting the kinase activity of RIP1, can modulate this apoptotic signaling. In certain contexts, such as in intestinal epithelial cells deficient in NEMO, inhibition of RIP1 kinase by GNE-684 has been shown to reduce apoptosis.[1] Furthermore, in a mouse model of chronic proliferative dermatitis (Cpdm), treatment with GNE-684 significantly reduced cleaved caspase-3 labeling, a hallmark of apoptosis.[2]

Signaling Pathway of TNF-Induced Apoptosis and GNE-684 Inhibition

The following diagram illustrates the simplified signaling cascade leading to apoptosis upon TNF-α stimulation and the point of intervention for GNE-684.

Caption: TNF-induced apoptotic signaling pathway and GNE-684's point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of GNE-684 and apoptosis are provided below. These are representative protocols and may require optimization for specific cell types and experimental conditions.

RIP1 Kinase Activity Assay

This assay is used to determine the in vitro potency of GNE-684 in inhibiting RIP1 kinase.

Methodology:

-

Recombinant Kinase: Purified, recombinant human, mouse, or rat RIP1 kinase domain is used.

-

Substrate: A generic kinase substrate that can be phosphorylated by RIP1 is utilized.

-

ATP: Radiolabeled [γ-³²P]ATP or a system that measures ATP hydrolysis (e.g., ADP-Glo™ Kinase Assay) is employed.

-

Inhibitor: GNE-684 is serially diluted to a range of concentrations.

-

Reaction: The kinase, substrate, and GNE-684 are incubated in a kinase reaction buffer. The reaction is initiated by the addition of ATP.

-

Detection:

-

For radiolabeled assays, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter.

-

For ATP hydrolysis assays, the amount of ADP produced is quantified using a luciferase-based detection system.

-

-

Data Analysis: The percentage of kinase inhibition at each GNE-684 concentration is calculated, and the IC50 or Kiapp is determined by fitting the data to a dose-response curve.

Cellular Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Cells are seeded and treated with an apoptosis-inducing agent (e.g., TNF-α) in the presence or absence of various concentrations of GNE-684 for a specified duration.

-

Cell Harvesting:

-

Suspension cells: Cells are collected by centrifugation.

-

Adherent cells: Cells are detached using a gentle, non-enzymatic cell dissociation solution to maintain cell membrane integrity.

-

-

Washing: Cells are washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer. Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the effect of GNE-684 on apoptosis.

Cleaved Caspase-3 Immunohistochemistry (IHC)

This technique is used to detect the active form of caspase-3 in tissue samples, indicating apoptotic activity in vivo.

Methodology:

-

Tissue Preparation: Tissues from control and GNE-684-treated animals are fixed in formalin and embedded in paraffin.

-

Sectioning: Thin sections (4-5 µm) of the paraffin-embedded tissues are cut and mounted on slides.

-

Deparaffinization and Rehydration: The tissue sections are deparaffinized with xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The slides are incubated with a primary antibody specific for cleaved caspase-3.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen (e.g., DAB) to visualize the antibody binding.

-

Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.

-

Microscopy and Analysis: The slides are dehydrated, mounted, and examined under a microscope. The number of cleaved caspase-3-positive cells is quantified.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the effect of GNE-684 on apoptosis in a cellular model.

References

- 1. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | inhibitor/agonist | CAS N/A | Buy this compound from Supplier InvivoChem [invivochem.com]

GNE684: A Technical Guide for Studying TNF-Induced Cell Death

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GNE684, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its application in studying Tumor Necrosis Factor (TNF)-induced cell death, a critical pathway in inflammatory diseases and cancer.

Introduction to this compound and TNF-Induced Cell Death

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in regulating inflammation and immunity.[1] TNF signaling can lead to three distinct outcomes: cell survival and inflammation, apoptosis (programmed cell death), or necroptosis, a regulated form of necrosis.[2][3][4] The kinase activity of RIPK1 is a critical determinant in the switch between these cellular fates.[1]

Necroptosis is a lytic, pro-inflammatory mode of cell death implicated in the pathophysiology of numerous conditions, including inflammatory bowel disease, rheumatoid arthritis, and ischemia-reperfusion injury.[5][6] this compound is a potent, cross-species inhibitor of RIPK1 kinase activity, making it an invaluable tool for dissecting the role of necroptosis in these diseases.[7][8] It effectively blocks the formation of the necrosome, a key signaling complex in the necroptotic pathway, by preventing the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3.[8]

Quantitative Data: Potency and Efficacy of this compound

This compound exhibits potent inhibitory activity against RIPK1 across multiple species, with a notable preference for the human ortholog. The following tables summarize the key quantitative data for this compound.

| Parameter | Species | Value (nM) | Reference |

| Kiapp | Human | 21 | [8] |

| Mouse | 189 | [8] | |

| Rat | 691 | [8] |

| Cell Line | Species | Assay Conditions | Inhibitory Effect | Reference |

| HT-29 | Human | TNF-α, SMAC mimetic, z-VAD-fmk (TSZ) | Potent inhibition of necroptosis | [7][9] |

| L929 | Mouse | TNF-α, z-VAD-fmk (TZ) | Effective inhibition of necroptosis | [7][9] |

| H9c2 | Rat | TNF-α induced necroptosis | Inhibition of necroptosis | [7] |

| Jurkat | Human | TNF-α, SMAC mimetic, z-VAD-fmk (TSZ) | Inhibition of RIPK1-driven cell death | [8] |

Signaling Pathways and Experimental Workflows

TNF-Induced Necroptosis Signaling Pathway

The following diagram illustrates the canonical TNF-induced necroptosis pathway and highlights the point of intervention by this compound. Upon binding of TNF-α to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival or cell death. In the presence of caspase inhibitors (like z-VAD-fmk) and SMAC mimetics, the pathway is shunted towards necroptosis. RIPK1 kinase activity is essential for the formation of the necrosome (Complex IIb), which ultimately leads to phosphorylation of MLKL, its oligomerization, translocation to the plasma membrane, and subsequent cell lysis. This compound directly inhibits the kinase activity of RIPK1, thereby preventing these downstream events.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for assessing the efficacy of this compound in an in vitro cell-based assay.

Experimental Protocols

In Vitro: Induction of Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29, a well-established model for studying this cell death pathway.[10]

Materials:

-

HT-29 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Human TNF-α (recombinant)

-

SMAC mimetic (e.g., SM-164)

-

Pan-caspase inhibitor (z-VAD-fmk)

-

This compound

-

DMSO (vehicle control)

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 5 x 104 cells per well. Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.[10]

-

Preparation of Reagents: Prepare stock solutions of TNF-α, SMAC mimetic, z-VAD-fmk, and this compound in an appropriate solvent (e.g., DMSO) according to the manufacturer's instructions. Prepare working solutions by diluting the stock solutions in complete cell culture medium.

-

Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induction of Necroptosis: Add a combination of TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.[9]

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Endpoint Analysis: Proceed with cell viability assays and/or Western blotting to assess the extent of necroptosis and the inhibitory effect of this compound.

Cell Viability Assays

4.2.1. Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the percentage of dead cells by measuring the uptake of the fluorescent dye Propidium Iodide, which can only enter cells with compromised plasma membranes.

Materials:

-

Treated cells from the necroptosis induction protocol

-

Phosphate Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Carefully collect the cell culture supernatant (containing detached dead cells) and combine it with the adherent cells harvested by trypsinization.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cell pellet in 100-500 µL of PBS. Add PI to a final concentration of 1-5 µg/mL.[10][11]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. The percentage of PI-positive cells represents the population of necroptotic cells.[10]

4.2.2. Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[12][13][14]

Materials:

-

Cell culture supernatant from the necroptosis induction protocol

-

Commercial LDH cytotoxicity assay kit

Procedure:

-

Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

-

LDH Assay: Perform the LDH assay according to the manufacturer's protocol of a commercial kit. This typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength (e.g., 490 nm).[12][15]

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells) to determine the level of cytotoxicity.

Western Blotting for Phosphorylated RIPK1 and MLKL

This technique is used to detect the phosphorylation of key proteins in the necroptosis pathway, providing a direct measure of pathway activation and its inhibition by this compound.[16]

Materials:

-

Treated cells from the necroptosis induction protocol

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-RIPK1 (S166), anti-p-MLKL (S358), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Place the culture plates on ice, wash the cells once with ice-cold PBS, and then add ice-cold RIPA buffer. Scrape the cells and collect the lysate.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[16]

-

SDS-PAGE and Transfer: Normalize protein samples, denature them by heating, and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[16][17]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the p-RIPK1 and p-MLKL signals indicates the induction of necroptosis, which should be inhibited by this compound.[16]

In Vivo: TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

This protocol describes a representative in vivo model to evaluate the efficacy of this compound in a TNF-driven inflammatory disease model in mice.[18]

Materials:

-

C57BL/6 mice

-

Mouse TNF-α (endotoxin-free)

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO + methylcellulose)[18]

-

Rectal probe and digital thermometer

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

This compound Administration: Administer this compound orally by gavage at various doses (e.g., 1, 5, 15, 50 mg/kg) or the vehicle to different groups of mice.[18]

-

Induction of SIRS: After a set pre-treatment time (e.g., 30-60 minutes), induce SIRS by intravenous (i.v.) or intraperitoneal (i.p.) injection of mouse TNF-α (e.g., 500 µg/kg).[19][20]

-

Monitoring: Monitor the body temperature of the mice at regular intervals using a rectal probe. A drop in body temperature is a key indicator of TNF-induced shock.[18]

-

Endpoint Analysis: Monitor survival over a set period. At the end of the experiment, tissues and blood can be collected for further analysis (e.g., cytokine levels, histology).

-

Data Analysis: Compare the changes in body temperature and survival rates between the this compound-treated groups and the vehicle control group to assess the protective effect of the inhibitor.

Conclusion

This compound is a powerful and specific pharmacological tool for investigating the role of RIPK1 kinase activity in TNF-induced cell death and inflammation. Its cross-species reactivity allows for its use in both human cell lines and rodent models of disease. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to further elucidate the complex signaling pathways governing cell fate and to explore the therapeutic potential of RIPK1 inhibition.

References

- 1. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNF-induced necroptosis in L929 cells is tightly regulated by multiple TNFR1 complex I and II members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Deficiency of PPP6C protects TNF-induced necroptosis through activation of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. iqproducts.nl [iqproducts.nl]

- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. praxilabs.com [praxilabs.com]

- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 16. benchchem.com [benchchem.com]

- 17. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tumor Necrosis Factor induced inflammation in mice - Enamine [enamine.net]

- 20. Peripheral Administration of Tumor Necrosis Factor-Alpha Induces Neuroinflammation and Sickness but Not Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

GNE-684 Inhibitor: A Technical Overview of Preliminary Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on GNE-684, a potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. The document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and workflows. GNE-684 has emerged as a critical chemical probe for elucidating the role of RIP1 kinase activity in inflammatory diseases and regulated cell death pathways such as necroptosis.

Quantitative Data Summary

GNE-684 demonstrates potent, cross-species inhibition of RIP1 kinase. The following tables summarize the key inhibitory constants derived from preclinical studies.

Table 1: Inhibitory Potency of GNE-684 against RIP1 Kinase

| Species | Parameter | Value (nM) |

| Human | Kiapp | 21[1][2] |

| Human | IC50 | 21[1][3][4] |

| Mouse | Kiapp | 189[1][2] |

| Mouse | IC50 | 189[1][3][4] |

| Rat | Kiapp | 691[1][2] |

| Rat | IC50 | 691[1][3][4] |

Table 2: Cellular Activity of GNE-684

| Cell Line | Parameter | Value (nM) | Description |

| H9c2 | IC50 | 154 | Inhibition of RIP1 kinase-driven cell death[1] |

Mechanism of Action and Signaling Pathway

GNE-684 exerts its function by inhibiting the kinase activity of RIP1. RIP1 is a critical signaling node that regulates cellular fate in response to stimuli such as Tumor Necrosis Factor (TNF).[5][6] Upon TNF-α binding to its receptor (TNFR1), RIP1 is recruited to form a membrane-bound signaling complex known as Complex I, which typically promotes cell survival through NF-κB activation.[7] However, under certain conditions, RIP1 can dissociate and participate in the formation of cytosolic cell death-inducing complexes. It can trigger apoptosis via Complex IIa (containing FADD and Caspase-8) or necroptosis via the necrosome, Complex IIb (containing RIP1, RIP3, and MLKL).[5][7]

The kinase activity of RIP1 is essential for the induction of necroptosis.[2] GNE-684 binds to RIP1 and blocks its autophosphorylation, a critical step for the recruitment and activation of RIP3, which in turn phosphorylates MLKL, leading to plasma membrane rupture.[1][2]

Caption: GNE-684 inhibits the RIP1 kinase-driven necroptosis pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are outlined below.

A. Cell Viability Assay This assay is used to determine the efficacy of GNE-684 in preventing RIP1 kinase-dependent cell death.

-

Cell Lines: L929 (mouse fibrosarcoma), HT-29 (human colon adenocarcinoma), Jurkat (human T-lymphocyte), and Mouse Embryonic Fibroblasts (MEFs).[1][2][3][4]

-

Reagents: GNE-684, TNF-α (inducer), BV6 (IAP antagonist), z-VAD-FMK (pan-caspase inhibitor). The combination of TNF-α, BV6, and z-VAD (TBZ) is used to robustly induce necroptosis.[1][2]

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of GNE-684 (e.g., a final concentration of 20 µM) for a specified duration.[2][3]

-

Induce necroptosis by adding the TBZ cocktail (e.g., 20 ng/ml TNF, 2 µM BV6, 20 µM z-VAD).[1][2]

-

Assess cell viability using a standard method, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Normalize data to untreated controls to calculate the percentage of inhibition and determine IC50 values.

-

B. Western Blot Analysis This method is employed to investigate the effect of GNE-684 on the phosphorylation state of key proteins in the necroptosis signaling cascade.

-

Cell Lines: HT-29, J774A.1 (mouse macrophage-like).[2][3][4]

-

Protocol:

-

Culture cells to an appropriate confluency.

-

Treat cells with GNE-684 (e.g., 20 µM) for a short duration (e.g., 0, 15, 60 minutes) prior to or concurrently with TBZ stimulation.[2][3][4]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of RIP1, RIP3, and MLKL. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Analyze the results to determine if GNE-684 disrupts TBZ-induced autophosphorylation of RIP1 and subsequent phosphorylation of RIP3 and MLKL.[1][4]

-

A. Inflammatory Disease Models GNE-684 has been evaluated in various mouse models of inflammatory disease to assess its therapeutic potential.

-

Animal Models:

-

Colitis/Ileitis Model: Nemofl/fl Villin-creERT2 mice, where NEMO deficiency in intestinal epithelial cells (IECs) is induced by tamoxifen treatment.[2][3][4]

-

Skin Inflammation Model: Sharpin mutant (Cpdm) mice, which develop chronic proliferative dermatitis.[8][9]

-

Arthritis Model: Collagen antibody-induced arthritis model.[2][6]

-

-

Dosing and Administration:

-

Protocol (Colitis Model Example):

-

Use Nemofl/fl Villin-creERT2 mice.

-

Begin oral administration of GNE-684 (50 mg/kg, twice daily) or a vehicle control.

-

Induce NEMO deletion by administering tamoxifen from days 2 to 6.[2][3][4]

-

Monitor mice for signs of colitis and ileitis (e.g., weight loss, stool consistency).

-

At the end of the study, collect intestinal tissues for histological analysis to assess inflammation and tissue damage.

-

The primary outcome is the prevention or reduction of colitis and ileitis in the GNE-684 treated group compared to the vehicle group.[1][4]

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for evaluating GNE-684's efficacy, from initial in vitro screening to in vivo validation.

Caption: Generalized workflow for preclinical evaluation of GNE-684.

Summary of Preclinical Findings

Preliminary studies have consistently demonstrated that GNE-684 is a potent and effective inhibitor of RIP1 kinase.

-

In Vitro Efficacy: GNE-684 effectively blocks RIP1 kinase-driven cell death in multiple human and mouse cell lines.[1][4] Mechanistically, it disrupts the key signaling events of necroptosis, including the autophosphorylation of RIP1 and the subsequent phosphorylation of RIP3 and MLKL.[1][2]

-

In Vivo Efficacy: Pharmacological inhibition of RIP1 with GNE-684 provides significant protection in several models of inflammatory disease. It has been shown to prevent colitis and ileitis in NEMO-deficient mice, reduce skin inflammation in Sharpin-mutant mice, and ameliorate collagen antibody-induced arthritis.[2][6][8] More recently, it was shown to reduce graft-versus-host disease (GVHD) mortality in mouse models.[10]

-

Oncology Studies: Interestingly, despite the role of inflammation in cancer, GNE-684 did not impact overall survival or tumor growth in pancreatic ductal adenocarcinoma (PDAC) models, nor did it reduce lung metastases in a melanoma model.[2][3][6] This suggests that the kinase activity of RIP1 may be less relevant for tumor progression in these specific contexts.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. invivochem.com [invivochem.com]

- 3. This compound | inhibitor/agonist | CAS N/A | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of RIP1 improves immune reconstitution and reduces GVHD mortality while preserving graft-versus-leukemia effects - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE684: A Technical Guide to its Inhibitory Action on the Necrosome Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is a lytic and pro-inflammatory mode of cell death implicated in a variety of human pathologies, including inflammatory diseases and neurodegeneration. The formation of the necrosome, a multi-protein complex centered around the kinases RIPK1 and RIPK3, is the central event in the execution of necroptosis. GNE684 has emerged as a potent and selective inhibitor of RIPK1 kinase activity, effectively blocking the assembly and activation of the necrosome. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on the necrosome complex, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways.

Introduction to the Necrosome and RIPK1

Necroptosis is a regulated cell death pathway that is activated in response to various stimuli, including death receptor ligands like Tumor Necrosis Factor (TNF), when the apoptotic machinery is inhibited.[1] Unlike apoptosis, which is an immunologically silent process, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response. The core molecular machinery of necroptosis consists of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[2]

Upon TNF-α stimulation in the absence of caspase-8 activity, RIPK1 is deubiquitinated and undergoes a conformational change, leading to its autophosphorylation.[3] This activated RIPK1 then recruits RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs), forming the core of the necrosome.[3] Within this complex, RIPK1 and RIPK3 trans-phosphorylate each other, leading to the full activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, inducing its oligomerization and translocation to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[1][2] The kinase activity of RIPK1 is therefore a critical checkpoint in the initiation of necroptosis, making it an attractive target for therapeutic intervention.

This compound: A Potent Type-II Inhibitor of RIPK1

This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of RIPK1.[4] Structurally, this compound is classified as a type-II kinase inhibitor. It binds to an inactive "DFG-out" conformation of the RIPK1 kinase domain, where the Asp-Phe-Gly (DFG) motif in the activation loop is flipped out of its active conformation.[3] This binding mode is distinct from type-I inhibitors that bind to the active "DFG-in" conformation. The co-crystal structure of this compound in complex with the human RIPK1 kinase domain (PDB ID: 6NYH) reveals that the inhibitor occupies a hydrophobic pocket adjacent to the ATP-binding site.[5][6] This allosteric inhibition stabilizes the inactive conformation of RIPK1, preventing the conformational changes necessary for its kinase activity and subsequent interaction with RIPK3.[3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized across different species and in various cellular assays. The following tables summarize the key quantitative data.

| Target | Parameter | Value | Reference |

| Human RIPK1 | Kiapp | 21 nM | [7] |

| Mouse RIPK1 | Kiapp | 189 nM | [7] |

| Rat RIPK1 | Kiapp | 691 nM | [7] |

Table 1: Biochemical Inhibitory Potency of this compound. Kiapp (apparent inhibition constant) values were determined in in vitro kinase assays.

| Cell Line | Assay | Stimulus | Parameter | Value | Reference |

| Human HT-29 | Necroptosis | TNF/BV6/zVAD (TBZ) | EC50 | Not explicitly stated, but effective at 20 µM | [7] |

| Mouse L929 | Necroptosis | TNF/zVAD | EC50 | Not explicitly stated, but effective at 20 µM | [4] |

| Human Whole Blood | IL-1β Release | TBZ or LPS/zVAD | EC50 | Not explicitly stated, but effective | [8] |

Table 2: Cellular Activity of this compound. EC50 (half-maximal effective concentration) values represent the concentration of this compound required to achieve 50% of the maximum inhibitory effect in cell-based assays. While specific EC50 values are not always provided in the cited literature, the effective concentrations used in the experiments are noted.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of this compound on the necrosome complex.

TNF-Induced Necroptosis Assay in HT-29 Cells